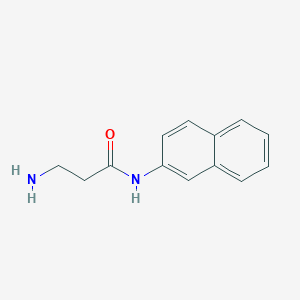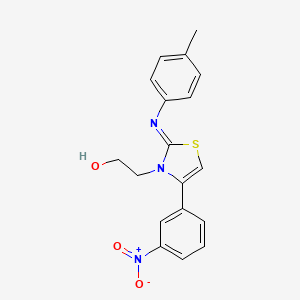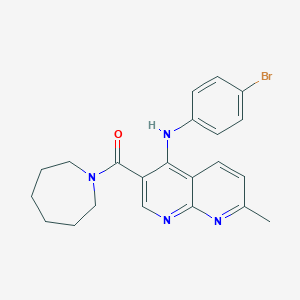
Azepan-1-yl(4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Azepan-1-yl(4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has a naphthyridine group, which is a nitrogen-containing heterocyclic aromatic compound, similar to quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane ring, naphthyridine group, and bromophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of the bromine atom could make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Chemistry
Azepan-1-yl derivatives, such as the one , are often explored within the realm of chemical synthesis and heterocyclic chemistry due to their potential pharmacological activities. For instance, azepine isomers like AM-2233 have been identified in unregulated drug products, showcasing the relevance of such compounds in forensic toxicology and the importance of analytical techniques for their identification (Nakajima et al., 2012). Moreover, the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol showcases the utility of azepane-related compounds in producing heterocyclic structures with potential applications in medicinal chemistry (Reddy et al., 2012).
Anticancer Activity
Compounds structurally related to azepan-1-yl derivatives have shown promising results in cancer research. For example, a novel naphthyridine derivative demonstrated significant anticancer activity in human melanoma A375 cells, inducing both necroptosis at low concentrations and apoptosis at high concentrations. This highlights the potential of such compounds for therapeutic applications in cancer treatment (Kong et al., 2018).
Material Science and Polymer Research
Naphthalene-ring containing diamine derivatives, which share structural features with azepan-1-yl compounds, have been utilized in the synthesis of thermally stable polyamides. This indicates the relevance of such compounds in the development of new materials with enhanced durability and performance characteristics (Mehdipour‐Ataei et al., 2005).
Enzyme Inhibition and Antioxidant Properties
Research on bromophenol derivatives, which are structurally akin to the compound , has shown significant inhibitory activity against carbonic anhydrase enzymes. This suggests potential applications in the treatment of conditions where enzyme regulation is therapeutic (Akbaba et al., 2013). Additionally, the synthesis and evaluation of bromophenol derivatives for their antioxidant properties indicate the potential of azepan-1-yl related compounds in combating oxidative stress and related diseases (Balaydın et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
azepan-1-yl-[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJCHUBUIHITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)
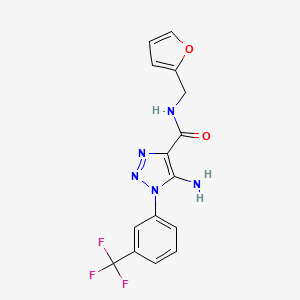
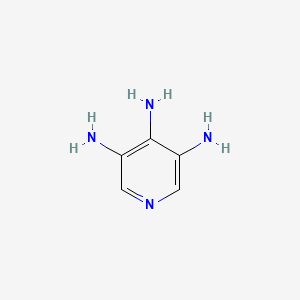
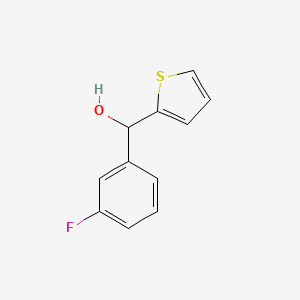
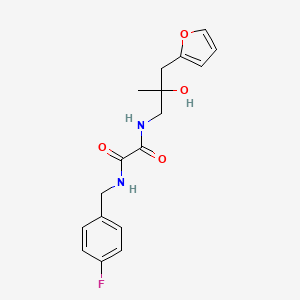
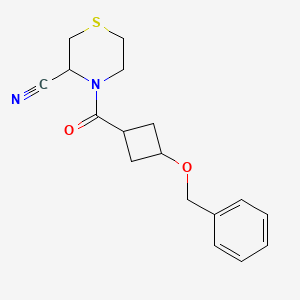
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2875674.png)
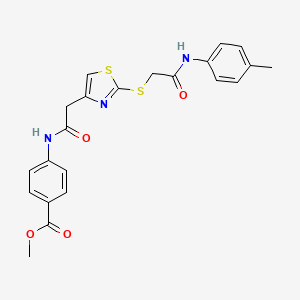
![(E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2875679.png)
